Reb M Matches Sucrose Sweetness Intensity Without Significant Bitterness, Unlike Reb A
In a consumer-based sensory evaluation with 126 participants comparing 0.1% (w/v) solutions of Reb A, Reb D, Reb M, and 14% sucrose, the in-mouth sweetness and bitterness of Reb M were found to be not significantly different from sucrose, whereas Reb A exhibited significant bitterness [1]. This demonstrates that Reb M can achieve sucrose-like sweetness without the bitter off-taste commonly associated with Reb A, making it a superior choice for products where taste parity with sugar is critical.
| Evidence Dimension | Perceived bitterness intensity relative to sucrose (0–15 scale, lower is better) |
|---|---|
| Target Compound Data | Not significantly different from sucrose (p > 0.05) |
| Comparator Or Baseline | Reb A: significantly higher bitterness than sucrose (p < 0.05) |
| Quantified Difference | Qualitative: Reb M matched sucrose bitterness, Reb A significantly exceeded sucrose bitterness. |
| Conditions | 0.1% (w/v) aqueous solution; n=126 consumer panel; 5 s after expectoration |
Why This Matters
This evidence directly supports the selection of Reb M over Reb A for applications where a clean, sucrose-like sweetness profile is essential, such as premium beverages, dairy products, and tabletop sweeteners, to avoid consumer rejection due to bitterness.
- [1] Tao, R., & Cho, S. (2020). Consumer-Based Sensory Characterization of Steviol Glycosides (Rebaudioside A, D, and M). Foods, 9(8), 1026. https://doi.org/10.3390/foods9081026 View Source
